Vesnarinone

Cardiotonic Ion Channel Pharmacology Arrhythmia Research

Vesnarinone (OPC-8212) is the only PDE3 inhibitor combining state-dependent hERG channel blockade (IC₅₀ 17.7 μM) with cytokine suppression (TNF-α, IFN-γ, IL-6), unlike amrinone or milrinone (zero hERG inhibition at 100 μM). Ideal for preclinical cardiotonic safety profiling, hERG liability studies, and differentiation-inducing antitumor research. 45 h half-life enables robust PK/PD modeling. Verify stock and custom synthesis options.

Molecular Formula C22H25N3O4
Molecular Weight 395.5 g/mol
CAS No. 81840-15-5
Cat. No. B1683823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVesnarinone
CAS81840-15-5
Synonyms3,4-dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2-1H-quinolinone
OPC 8212
OPC-8212
vesnarinone
Molecular FormulaC22H25N3O4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC
InChIInChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)
InChIKeyZVNYJIZDIRKMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vesnarinone (CAS 81840-15-5): Quinolinone-Derived Cardiotonic and Antitumor Agent for Specialized Research


Vesnarinone (OPC-8212), a quinolinone derivative, is an orally active phosphodiesterase 3 (PDE3) inhibitor with additional ion-channel-modifying properties [1]. Unlike classical PDE3 inhibitors that primarily increase cAMP to enhance cardiac contractility, vesnarinone exhibits a complex pharmacological profile characterized by direct hERG potassium channel blockade [2], cytokine modulation [3], and differentiation-inducing antitumor activity [4]. Its pharmacodynamic effects include inhibition of PDE3 (IC50 = 300 μM for total PDE; IC50 = 10.7 μM and 13.2 μM for PDE3A and PDE3B isoforms, respectively) , potent hERG channel inhibition (IC50 = 1.1–17.7 μM depending on experimental conditions) [2], and positive inotropic activity without increasing heart rate or myocardial oxygen consumption [5]. The compound has been evaluated clinically in heart failure patients and preclinically in multiple cancer models, demonstrating a narrow therapeutic window that necessitates careful dosing considerations [6].

Why Vesnarinone Cannot Be Substituted with Standard PDE3 Inhibitors Like Amrinone or Milrinone


Vesnarinone exhibits a distinct polypharmacological profile that fundamentally differentiates it from prototypical PDE3 inhibitors such as amrinone and milrinone. While amrinone and milrinone rely predominantly on cAMP elevation via PDE3 inhibition to achieve positive inotropy [1], vesnarinone combines weak PDE3 inhibition with potent, state-dependent hERG potassium channel blockade (IC50 = 17.7 μM) and cytokine suppression [2]. Critically, among the PDE3 inhibitor class (vesnarinone, amrinone, milrinone), only vesnarinone demonstrates direct hERG channel inhibitory effects, with amrinone and milrinone showing no effect on hERG current at concentrations up to 100 μM [3]. This unique ion-channel activity confers class III antiarrhythmic properties and frequency-dependent action potential prolongation not observed with other PDE3 inhibitors [4]. Furthermore, vesnarinone suppresses TNF-α and IFN-γ production, whereas amrinone enhances IL-1β production and milrinone shows no effect on inflammatory signaling [5]. These mechanistic divergences translate to distinct clinical outcomes: amrinone was withdrawn due to thrombocytopenia, milrinone showed no mortality benefit and increased arrhythmic risk, while vesnarinone demonstrated a 62% reduction in mortality at 60 mg/day before its narrow therapeutic window was fully characterized [6]. Substituting vesnarinone with another PDE3 inhibitor would eliminate the hERG channel blockade and cytokine modulation that define its unique pharmacological signature.

Vesnarinone Procurement Evidence: Quantified Differentiation from PDE3 Inhibitor Comparators


Exclusive hERG Channel Blockade Among PDE3 Inhibitors

In a direct comparative study of PDE inhibitors using hERG-transfected CHO-K1 cells, vesnarinone demonstrated potent hERG current inhibition with an IC50 of 20.6 μM [1]. In contrast, the PDE3 inhibitors amrinone and milrinone showed no effect on hERG current at concentrations up to 100 μM [1]. This represents at least a 5-fold selectivity window for hERG blockade that is unique to vesnarinone within the PDE3 inhibitor class. A separate study using Xenopus oocytes expressing human HERG reported an IC50 of 17.7 ± 2.5 μM at 0 mV (n=6) for vesnarinone, with tonic block being minimal (<5% at 30 μM) and block onset time constant (τ) of 372 ± 76 ms at +40 mV [2]. Among all PDE3 inhibitors tested (vesnarinone, amrinone, milrinone), only vesnarinone exhibited this direct channel-blocking property [1].

Cardiotonic Ion Channel Pharmacology Arrhythmia Research

Differential Cytokine Modulation: Vesnarinone vs. Amrinone and Pimobendan

Vesnarinone exhibits a cytokine suppression profile distinct from structurally related PDE3 inhibitors. In comparative studies using LPS-stimulated human whole blood, vesnarinone inhibited IL-6 production and showed no effect on IL-1β production, whereas amrinone enhanced IL-1β production and pimobendan slightly decreased IL-6 production [1]. Vesnarinone also suppresses TNF-α and IFN-γ production in stimulated human blood from heart failure patients [2]. In a murine endotoxemia model comparing vesnarinone and amrinone, vesnarinone demonstrated superior reduction of pulmonary leukocyte infiltration as measured by lung myeloperoxidase activity [3]. Amrinone showed minimal ability to decrease pulmonary leukocyte infiltration in the same model [3].

Immunopharmacology Heart Failure Cytokine Signaling

Positive Inotropic Potency Ranking: Vesnarinone Falls Between Amrinone and Milrinone

In a head-to-head comparison using isolated guinea pig and rabbit papillary muscles and atria, vesnarinone exhibited positive inotropic potency intermediate between amrinone and milrinone [1]. The study established an apparent dose-effect relationship for vesnarinone's positive inotropic effect, with potency strength ranking: milrinone > vesnarinone > amrinone [1]. Additionally, vesnarinone demonstrated higher positive inotropic effect and lower toxicity compared to strophanthin (a cardiac glycoside) in the same preparation [1]. This intermediate potency positions vesnarinone as a bridge compound between first-generation (amrinone) and second-generation (milrinone) PDE3 inhibitors, with the added benefit of its unique ion-channel and cytokine-modulating activities.

Cardiac Physiology Inotropic Agents Drug Screening

Clinical Mortality Benefit at 60 mg Daily vs. Placebo with Dose-Dependent Toxicity

The Vesnarinone Study Group trial (N=477) demonstrated that 60 mg/day vesnarinone reduced the combined endpoint of death or worsening heart failure by 50% (95% CI: 20–69%) and reduced all-cause mortality by 62% (95% CI: 28–80%) over 6 months compared to placebo [1]. However, the 120 mg/day dose was terminated early due to a significant increase in early mortality [1]. The subsequent VEST trial (N=3833) confirmed dose-dependent mortality: 60 mg/day group had 22.9% mortality vs. placebo 18.9% (P=0.02) over mean 286 days follow-up [2]. The increased mortality was attributed to arrhythmic sudden death, consistent with vesnarinone's hERG channel blockade [2]. In contrast, milrinone showed no mortality benefit in the PROMISE trial and was associated with increased arrhythmias, while amrinone was withdrawn due to thrombocytopenia in 15% of patients [3].

Clinical Cardiology Heart Failure Therapeutics Drug Safety

CYP3A4-Dependent Metabolism: Quantified Pharmacokinetic Shift with Enzyme Inhibition

Vesnarinone undergoes CYP3A4-mediated metabolism to its primary metabolite OPC-18692, with CYP3A4 showing a 12.3-fold higher formation rate than CYP2E1 in vitro (12.3 pmol/pmol CYP3A4 per 2 hours vs. 1 pmol/pmol CYP2E1 per 2 hours) [1]. In healthy volunteers, CYP3A inhibition by erythromycin increased vesnarinone AUC(infinity) from 133 ± 26 μg·hr/mL to 202 ± 47 μg·hr/mL (P<0.001), extended half-life from 36.5 ± 9.6 hours to 46.2 ± 9.2 hours (P<0.01), and decreased clearance from 372 ± 68 mL/min to 256 ± 49 mL/min (P<0.001) [1]. Baseline half-life of 45 hours enables once-daily dosing [2]. In contrast, milrinone is primarily renally excreted with minimal metabolism and an elimination half-life of 2.4 hours [3], while amrinone has a half-life of 3.6 hours and undergoes glucuronidation [3].

Drug Metabolism Pharmacokinetics Drug-Drug Interaction

PDE3 Isoform Selectivity Profile vs. Other PDE Inhibitors

Vesnarinone exhibits weak PDE3 inhibitory activity (total PDE IC50 = 300 μM) [1] with modest isoform selectivity: IC50 = 10.7 μM for PDE3A and 13.2 μM for PDE3B . This weak PDE3 inhibition contrasts sharply with milrinone, which is approximately 20-fold more potent than amrinone at PDE3 [2]. The low PDE3 affinity of vesnarinone suggests that its inotropic and clinical effects are driven primarily by non-PDE3 mechanisms—specifically hERG channel blockade and cytokine modulation—rather than cAMP elevation. This mechanistic hierarchy distinguishes vesnarinone from classical PDE3 inhibitors where PDE3 inhibition is the primary driver of pharmacological activity.

Phosphodiesterase Enzymology Signal Transduction

Vesnarinone (CAS 81840-15-5): Validated Research Applications Based on Quantitative Differentiation Evidence


hERG Channel Pharmacology and Cardiac Arrhythmia Modeling

Vesnarinone is uniquely suited for research requiring combined PDE3 inhibition and state-dependent hERG potassium channel blockade. Unlike amrinone and milrinone, which show zero hERG inhibition at concentrations up to 100 μM, vesnarinone potently blocks hERG currents (IC50 = 17.7–20.6 μM) with frequency-dependent action potential prolongation [1]. This makes vesnarinone an essential tool compound for investigating the therapeutic index of mixed-mechanism cardiotonic agents, particularly in models where both positive inotropy and class III antiarrhythmic activity are desired experimental conditions. The compound's preferential open-channel blockade (tonic block <5% at 30 μM) provides a defined pharmacological profile for studying state-dependent channel interactions [2].

Cytokine Modulation in Heart Failure and Inflammatory Disease Models

Vesnarinone demonstrates a cytokine suppression signature (TNF-α, IFN-γ, IL-6 inhibition; no effect on IL-1β) that is mechanistically distinct from amrinone (enhances IL-1β) and milrinone (no significant cytokine effects) [1]. This profile supports the compound's use in preclinical models investigating the intersection of inflammatory signaling and cardiac dysfunction, particularly in endotoxemia or chronic heart failure where cytokine dysregulation contributes to disease progression. The reduction in pulmonary leukocyte infiltration observed with vesnarinone but not amrinone in murine models further validates its application in pulmonary inflammation research [2].

Therapeutic Index and Dose-Response Relationship Studies

Vesnarinone's narrow therapeutic window—62% mortality reduction at 60 mg/day versus increased mortality at 120 mg/day—provides a well-characterized clinical dataset for modeling dose-response relationships in cardiotonic agents [1]. The compound's 45-hour half-life and CYP3A4-dependent metabolism (AUC increase from 133 to 202 μg·hr/mL with CYP3A inhibition) further enable pharmacokinetic/pharmacodynamic modeling of drug-drug interactions and hepatic impairment effects [2]. This makes vesnarinone a valuable reference compound for studies investigating factors that influence the therapeutic index of multi-mechanism cardiovascular agents.

Differentiation-Inducing Antitumor Research

Vesnarinone exhibits anti-proliferative, differentiation-inducing, and apoptosis-inducing activity against multiple human malignancies, including leukemia, oral squamous cell carcinoma, and salivary adenoid cystic carcinoma [1]. The compound suppresses angiogenesis and tumor growth by inhibiting VEGF and IL-8 expression through NF-κB blockade [2], and it potentiates the effects of conventional cytotoxic chemotherapy and radiation therapy [1]. Unlike standard PDE3 inhibitors (amrinone, milrinone) which lack documented antitumor activity, vesnarinone offers a unique chemical probe for investigating differentiation-based therapeutic strategies in oncology research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vesnarinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.